

# Method Development for Clozapine Impurity Profiling with Deuterated Internal Standard

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## Compound of Interest

Compound Name: Clozapine EP impurity D-d8

Cat. No.: B12421083

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## Application Note & Protocol

This document provides a detailed methodology for the development and validation of an analytical method for the identification and quantification of impurities in clozapine active pharmaceutical ingredient (API) and formulated products. The use of a deuterated internal standard, Clozapine-d8, is incorporated to ensure accuracy and precision in the quantification of known and unknown impurities. This method is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

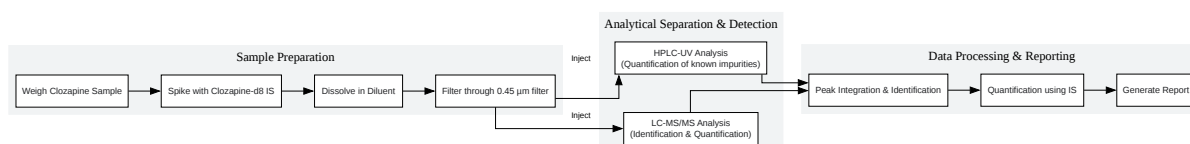
## Introduction

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The presence of impurities in the drug substance or drug product can affect its quality, safety, and efficacy.[3] Therefore, it is crucial to have a robust analytical method to profile and quantify these impurities. This application note describes a stability-indicating HPLC-UV and LC-MS/MS method for the separation and quantification of clozapine and its process-related impurities and degradation products. The method's development is guided by ICH Q2(R2) guidelines for analytical validation.[1][4]

The use of a deuterated internal standard, such as Clozapine-d8, is a well-established technique to improve the accuracy and precision of quantitative analysis, especially in complex matrices. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement in mass spectrometry, thus providing a reliable means for correction.

## Experimental Workflow

The overall experimental workflow for clozapine impurity profiling is depicted in the following diagram.

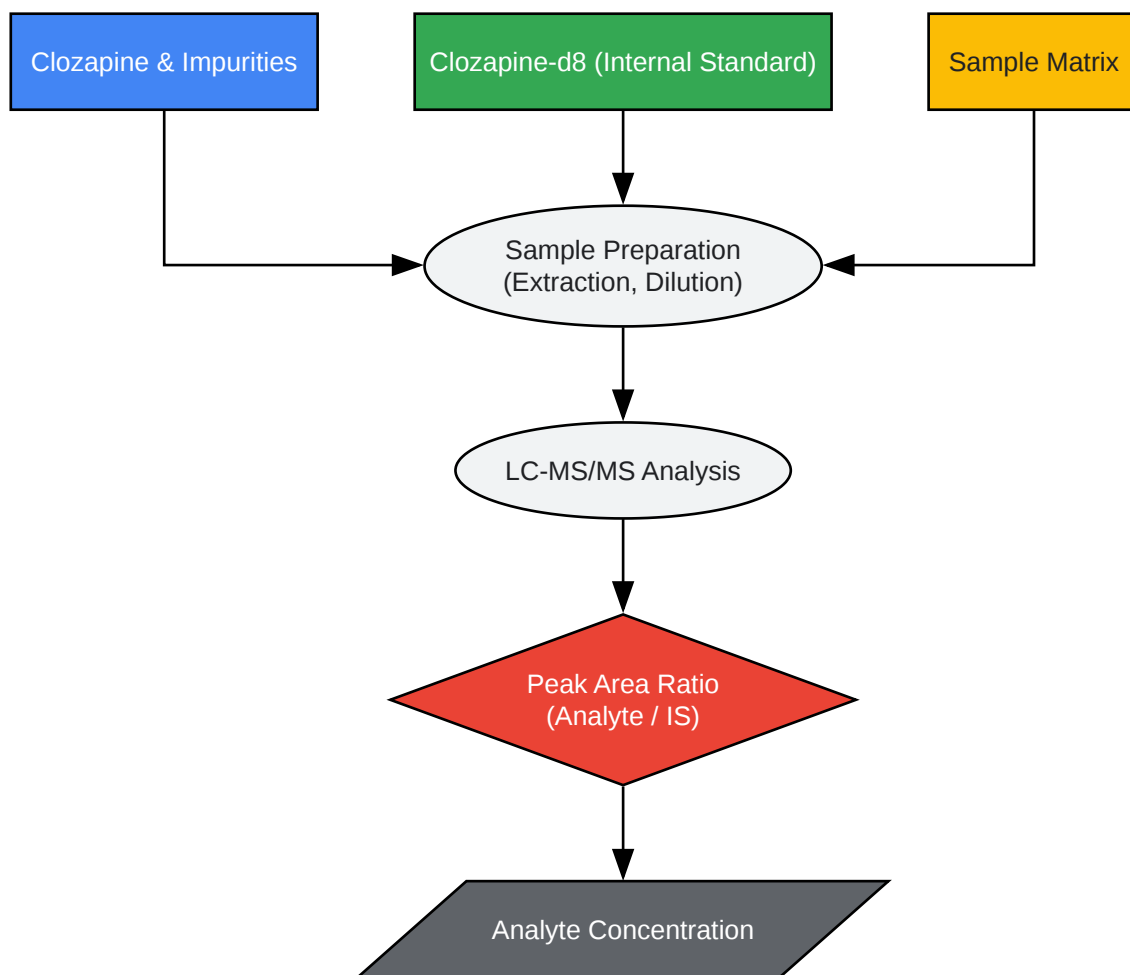


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Caption: Experimental workflow for clozapine impurity profiling.

## Logical Relationship of Internal Standard Usage

The use of an internal standard (IS) is fundamental for accurate quantification in chromatography. The diagram below illustrates the principle of using Clozapine-d8 as an internal standard.



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Caption: Logic of using an internal standard for quantification.

## Experimental Protocols

### Materials and Reagents

- Clozapine Reference Standard (RS) and Impurity Reference Standards (if available)
- Clozapine-d8 Internal Standard (IS)
- HPLC grade acetonitrile, methanol, and water
- Formic acid (or other suitable modifier for mass spectrometry)
- Phosphate buffer

- 0.45 µm syringe filters (PVDF or other compatible material)

## Instrumentation

- HPLC System: A system equipped with a quaternary pump, autosampler, and a UV detector.
- LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

## Chromatographic Conditions

Parameter	HPLC-UV	LC-MS/MS
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm)	C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Phosphoric acid in water	0.1% Formic acid in water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	Optimized for separation of all impurities	Optimized for separation and MS compatibility
Flow Rate	1.0 mL/min <sup>[1][2]</sup>	0.3 mL/min
Column Temperature	35°C <sup>[1][2]</sup>	40°C
Injection Volume	10 µL <sup>[1][2]</sup>	5 µL
UV Detection	257 nm <sup>[1][2]</sup>	-
MS Detection	-	ESI Positive Mode
MS Parameters	-	Optimized for Clozapine and Clozapine-d8

## Standard and Sample Preparation

- Diluent: A mixture of methanol and water (e.g., 80:20 v/v) is a suitable diluent.<sup>[5]</sup>
- Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Clozapine-d8 in the diluent to obtain a concentration of 100 µg/mL.

- Clozapine Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Clozapine RS in the diluent in a 25 mL volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the Clozapine Standard Stock Solution and spiking a fixed amount of the Internal Standard Stock Solution to achieve final concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level for each impurity.[1]
- Sample Preparation:
  - Accurately weigh and transfer a quantity of the clozapine sample (API or crushed tablets) equivalent to 25 mg of clozapine into a 25 mL volumetric flask.[5]
  - Add a known volume of the Internal Standard Stock Solution.
  - Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve.
  - Make up the volume with the diluent and mix well.
  - Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.[5]

## Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the clozapine sample.[6][7] Stress conditions should include:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 6 hours.[8]
- Base Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.[8]
- Oxidative Degradation: 30% H<sub>2</sub>O<sub>2</sub> at 60°C for 6 hours.[8]
- Thermal Degradation: Dry heat at 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[8]

Samples from these studies should be analyzed alongside a non-degraded sample to demonstrate the separation of degradation products from the main peak and from each other.

## Data Presentation

Quantitative data from the method validation and sample analysis should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Clozapine)	$\leq 2.0$	1.2
Theoretical Plates (Clozapine)	$\geq 2000$	8500
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%
Resolution (Clozapine & nearest impurity)	$\geq 1.5$	2.5

Table 2: Linearity of Known Impurities

Impurity	Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )
Impurity A	0.05 - 1.5	0.9995
Impurity B	0.05 - 1.5	0.9992
Impurity C	0.05 - 1.5	0.9998

Table 3: Accuracy (Recovery) of Known Impurities

Impurity	Spiked Level	Mean Recovery (%)	%RSD
Impurity A	80%	99.5	1.2
100%	100.2	0.9	
120%	101.1	1.1	
Impurity B	80%	98.9	1.5
100%	100.5	1.0	
120%	101.5	1.3	

Table 4: Precision of the Method

Impurity	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Impurity A	1.8	2.5
Impurity B	2.1	2.8

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Impurity	LOD (µg/mL)	LOQ (µg/mL)
Impurity A	0.015	0.05
Impurity B	0.018	0.06

## Conclusion

The described HPLC-UV and LC-MS/MS method utilizing Clozapine-d8 as an internal standard provides a robust, accurate, and precise approach for the impurity profiling of clozapine. The method is stability-indicating and can be validated according to ICH guidelines to be implemented in a quality control setting for routine analysis of clozapine drug substance and product.

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